2-Ethylcyclohexane-1-sulfonyl chloride
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Overview
Description
2-Ethylcyclohexane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO₂Cl) attached to an organic moiety. In this case, the sulfonyl group is attached to a cyclohexane ring substituted with an ethyl group at the second position. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylcyclohexane-1-sulfonyl chloride can be synthesized through various methods. One common method involves the chlorosulfonation of 2-ethylcyclohexanol. The reaction typically uses chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes also focus on minimizing waste and ensuring the safe handling of reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-ethylcyclohexane-1-sulfonic acid.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-Ethylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials
Mechanism of Action
The reactivity of 2-ethylcyclohexane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The mechanism involves the attack of a nucleophile on the sulfur atom, followed by the displacement of the chloride ion. This reaction pathway is common in many sulfonyl chloride compounds .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-sulfonyl chloride: Lacks the ethyl substitution, leading to different reactivity and physical properties.
2-Methylcyclohexane-1-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties
Uniqueness
2-Ethylcyclohexane-1-sulfonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. The ethyl group can provide steric hindrance and electronic effects that differentiate it from other sulfonyl chlorides .
Properties
Molecular Formula |
C8H15ClO2S |
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Molecular Weight |
210.72 g/mol |
IUPAC Name |
2-ethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
ZVNDFHAFYPTWDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
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